N-(2-ethoxyquinolin-8-yl)-2,1,3-benzothiadiazole-5-carboxamide
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Overview
Description
N-(2-ethoxyquinolin-8-yl)-2,1,3-benzothiadiazole-5-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are known for their diverse range of applications in various fields, including medicinal chemistry, materials science, and organic electronics. The structure of this compound features a quinoline moiety linked to a benzo[c][1,2,5]thiadiazole core, which is further functionalized with an ethoxy group and a carboxamide group. This unique arrangement of functional groups imparts specific chemical and physical properties to the compound, making it a subject of interest in scientific research.
Mechanism of Action
Target of Action
The compound, N-(2-ethoxyquinolin-8-yl)-2,1,3-benzothiadiazole-5-carboxamide, is a quinoline derivative . Quinoline derivatives have been found to show selectivity in binding to the estrogen receptor β (ER β) . The ER β plays a crucial role in the development, maintenance, and function of the mammalian reproductive system, as well as in non-sexual tissues .
Biochemical Pathways
The biochemical pathways affected by this compound are likely related to its interaction with ER β. The estrogen receptor is involved in numerous cellular pathways, including cell growth, differentiation, and apoptosis. By interacting with ER β, the compound could potentially influence these pathways and their downstream effects .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its interaction with ER β and the subsequent influence on the associated biochemical pathways . This could potentially lead to changes in cell growth, differentiation, and apoptosis, among other processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-ethoxyquinolin-8-yl)-2,1,3-benzothiadiazole-5-carboxamide typically involves multiple steps, starting from commercially available reagents. One common synthetic route includes the following steps:
Formation of the quinoline moiety: The quinoline ring is synthesized through a series of reactions, such as the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of the ethoxy group: The ethoxy group is introduced via an etherification reaction, where the quinoline intermediate is treated with an ethylating agent, such as ethyl iodide, in the presence of a base.
Formation of the benzo[c][1,2,5]thiadiazole core: The benzo[c][1,2,5]thiadiazole ring is synthesized through a cyclization reaction involving the condensation of a suitable diamine with a sulfur-containing reagent, such as sulfur dichloride.
Coupling of the quinoline and benzo[c][1,2,5]thiadiazole moieties: The quinoline and benzo[c][1,2,5]thiadiazole intermediates are coupled through a cross-coupling reaction, such as the Suzuki-Miyaura reaction, using a palladium catalyst.
Introduction of the carboxamide group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-(2-ethoxyquinolin-8-yl)-2,1,3-benzothiadiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or ethanol, lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine, nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
N-(2-ethoxyquinolin-8-yl)-2,1,3-benzothiadiazole-5-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules, as well as a ligand in coordination chemistry.
Biology: Investigated for its potential as a fluorescent probe for bioimaging and as a modulator of biological pathways.
Medicine: Explored for its potential anticancer, antimicrobial, and anti-inflammatory activities.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Comparison with Similar Compounds
N-(2-ethoxyquinolin-8-yl)-2,1,3-benzothiadiazole-5-carboxamide can be compared with other similar compounds, such as:
N-(2-methoxyquinolin-8-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide: Similar structure but with a methoxy group instead of an ethoxy group, leading to different chemical and physical properties.
N-(2-ethoxyquinolin-8-yl)benzo[c][1,2,5]oxadiazole-5-carboxamide: Similar structure but with an oxadiazole ring instead of a thiadiazole ring, resulting in different reactivity and applications.
N-(2-ethoxyquinolin-8-yl)benzo[c][1,2,5]thiadiazole-4-carboxamide: Similar structure but with the carboxamide group at a different position, affecting the compound’s properties and activity.
Properties
IUPAC Name |
N-(2-ethoxyquinolin-8-yl)-2,1,3-benzothiadiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4O2S/c1-2-24-16-9-7-11-4-3-5-14(17(11)20-16)19-18(23)12-6-8-13-15(10-12)22-25-21-13/h3-10H,2H2,1H3,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLVFMQNFBXRTOQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC2=C(C=CC=C2NC(=O)C3=CC4=NSN=C4C=C3)C=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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